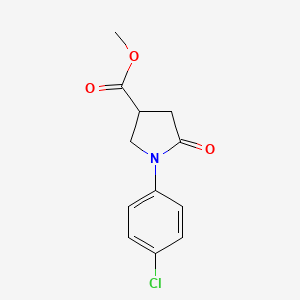

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Description

IUPAC Nomenclature and Systematic Classification

The systematic name methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate adheres to IUPAC guidelines for polycyclic compounds. Breaking down the nomenclature:

- Pyrrolidine : A five-membered saturated ring containing four carbon atoms and one nitrogen atom.

- 1-(4-chlorophenyl) : A para-chlorinated phenyl group attached to the nitrogen at position 1.

- 5-oxo : A ketone group at position 5.

- 3-carboxylate : A methyl ester substituent at position 3.

The compound falls under the broader class of pyrrolidine derivatives , specifically categorized as N-aryl-5-oxopyrrolidine carboxylates. Its molecular formula, C₁₂H₁₂ClNO₃ , reflects a molecular weight of 253.68 g/mol .

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 91396-04-2 | |

| Molecular Formula | C₁₂H₁₂ClNO₃ | |

| SMILES | O=C(C1CC(N(C2=CC=C(Cl)C=C2)C1=O)OC | |

| InChI Key | BLHLROXXSQXSHY-UHFFFAOYSA-N |

Molecular Architecture: Pyrrolidine Core and Substituent Analysis

The pyrrolidine ring adopts a non-planar conformation due to partial saturation, with bond angles approximating 109.5° for sp³-hybridized carbons and nitrogen. Key structural features include:

- Nitrogen at Position 1 : Bonded to a 4-chlorophenyl group, introducing steric bulk and electronic effects from the electron-withdrawing chlorine atom.

- Ester Group at Position 3 : The methyl ester (–COOCH₃) contributes polarity and influences hydrogen-bonding potential.

- Ketone at Position 5 : The 5-oxo group introduces a planar sp²-hybridized carbon, creating partial conjugation with the ring.

Comparative bond length analysis reveals:

- C–N bond : ~1.47 Å (slightly elongated due to aryl substitution).

- C=O (ketone) : ~1.21 Å, typical for carbonyl groups.

- C–Cl bond : ~1.74 Å, consistent with aryl chlorides.

Stereochemical Considerations and Conformational Dynamics

The compound lacks chiral centers but exhibits conformational flexibility due to the pyrrolidine ring’s puckering dynamics. Key observations:

- Ring Puckering : The nitrogen’s substituent (4-chlorophenyl) induces a twist conformation , minimizing steric clash between the aryl group and the ester.

- Torsional Strain : The 5-oxo group restricts rotation about the C5–C4 bond, favoring an envelope conformation with C3 displaced from the plane.

- Electronic Effects : The electron-withdrawing chlorine and ketone groups reduce electron density at nitrogen, influencing protonation states and intermolecular interactions.

Comparative Structural Analysis with Related Pyrrolidine Derivatives

This compound shares structural motifs with several analogs, as shown below:

Key Trends :

- Substituent Position : Moving the chlorine from para to meta (as in ) reduces resonance stabilization of the aryl group.

- Ketone Location : Derivatives with 2-oxo groups (e.g., ) exhibit reduced ring strain compared to 5-oxo analogs.

- Ester vs. Acid : The methyl ester enhances lipid solubility compared to carboxylic acid derivatives like .

Properties

IUPAC Name |

methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-17-12(16)8-6-11(15)14(7-8)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHLROXXSQXSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with an appropriate pyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the 4-chlorophenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic organic chemistry.

Biology

The compound has shown potential biological activities, including:

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, modifications to the structure have led to compounds that target multidrug-resistant bacteria .

- Antioxidant Activity : Research demonstrated that certain derivatives possess significant antioxidant properties, outperforming known antioxidants like ascorbic acid in specific assays .

- Anticancer Potential : Some derivatives have been tested for their anticancer activity against human cancer cell lines, including A549 cells, showing promising results that warrant further investigation .

Medicine

Ongoing research focuses on the therapeutic potential of this compound. Its ability to inhibit specific enzymes involved in metabolic pathways suggests possible applications in treating diseases such as cancer and inflammatory conditions .

Antimicrobial Activity

A study investigated the efficacy of this compound derivatives against Gram-positive bacteria. The results revealed structure-dependent activity, with certain compounds demonstrating significant inhibition of bacterial growth .

Antioxidant Studies

In another study, derivatives were screened for antioxidant activity using DPPH radical scavenging and reducing power assays. The findings indicated that some compounds exhibited higher reducing power compared to standard antioxidants, suggesting their potential use in health supplements or pharmaceuticals aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: This compound has a fluorine atom instead of chlorine, which can lead to differences in reactivity and biological activity.

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate: The presence of a bromine atom can also affect the compound’s properties and applications.

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate: The methyl group can influence the compound’s steric and electronic properties, leading to variations in its behavior.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Biological Activity

Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12ClN O3

- Molecular Weight : 241.68 g/mol

- Melting Point : 85 - 87 °C

- LogP : 1.93 (indicating moderate lipophilicity)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : The compound has shown promising results against various bacterial strains. Its activity is linked to its ability to inhibit bacterial growth by disrupting cell wall synthesis or inhibiting essential enzymes.

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. The inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cells, possibly through apoptosis induction or cell cycle arrest.

Antibacterial Activity

A recent study evaluated the antibacterial activity of this compound against several strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Salmonella typhi | 20 |

| Bacillus subtilis | 15 |

| Escherichia coli | 30 |

| Staphylococcus aureus | 25 |

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was assessed through in vitro assays. It demonstrated significant inhibition against urease with an IC50 value of 2.14 µM, compared to thiourea (IC50 = 21.25 µM), indicating a strong inhibitory effect.

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| Urease | 2.14 | Thiourea (21.25) |

| AChE | 0.63 | Standard AChE Inhibitor |

Case Studies

- Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of clinically relevant bacterial isolates. The study concluded that the compound effectively inhibited bacterial growth and could serve as a lead for further antibiotic development.

- Cytotoxicity Against Cancer Cells : A study involving human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines.

Q & A

Q. What are the established synthetic routes for Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, describes the use of hydrazine hydrate and acetic acid under reflux to form pyrrolidine derivatives. Key steps include:

- Cyclocondensation : Reacting substituted chalcones with hydrazine derivatives to form the pyrrolidine ring.

- Esterification : Introducing the methyl ester group via nucleophilic substitution or acid-catalyzed esterification.

- Purification : Column chromatography or recrystallization (e.g., ethanol for compound 5a in , yielding 56% ). Optimization of reaction conditions (temperature, solvent polarity) is critical for yield improvement.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to assign protons and carbons in the pyrrolidine ring and chlorophenyl group. For example, compound 5a in shows distinct signals for the methyl ester (δ ~3.7 ppm) and carbonyl groups (δ ~170 ppm) .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1680 cm (pyrrolidinone C=O) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] = 392.4 for compound 5a) .

- X-ray Crystallography : Resolves stereochemistry and ring puckering (e.g., SHELX software for refinement ).

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of pyrrolidine derivatives?

Diastereoselectivity is influenced by:

- Catalyst Choice : Use of chiral catalysts or Lewis acids to favor specific transition states.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, enhancing selectivity.

- Temperature Control : Lower temperatures favor kinetic control, stabilizing one diastereomer. highlights a method achieving (2R*,3R*) configuration via optimized reaction conditions, yielding 48–53% diastereomeric excess .

Q. What computational approaches predict the puckering behavior of the pyrrolidine ring?

Computational methods include:

- Cremer-Pople Parameters : Quantify ring puckering amplitude (q) and phase angle (φ) based on atomic coordinates .

- Density Functional Theory (DFT) : Models energy minima for different puckered conformations.

- Molecular Dynamics Simulations : Assess flexibility and pseudorotation barriers. X-ray data (e.g., ) combined with computational analysis resolve discrepancies between experimental and predicted puckering .

Q. How are contradictions in crystallographic and spectroscopic data resolved?

- Multi-Method Validation : Cross-validate NMR/X-ray data with computational models.

- Disorder Refinement : Use SHELXL to model disordered atoms in crystallographic studies (e.g., , R factor = 0.054) .

- Dynamic Effects : NMR can detect conformational averaging, while X-ray captures static structures.

Methodological Challenges and Solutions

Q. What strategies optimize reaction yields in pyrrolidine synthesis?

- Catalyst Screening : Sodium hydride () or acid catalysts improve cyclization efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time and improves purity.

- Solvent Optimization : Ethanol or THF may enhance solubility of intermediates .

Q. How are biological activities of this compound assessed in pharmacological studies?

- In Vitro Assays : Test antifungal/antibacterial activity using microdilution methods.

- Calcium Channel Modulation : Evaluate 1,4-dihydropyridine analogs (e.g., ) for cardiovascular effects .

- Molecular Docking : Predict binding affinity to target enzymes (e.g., fungal CYP51).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.